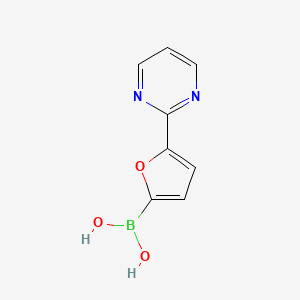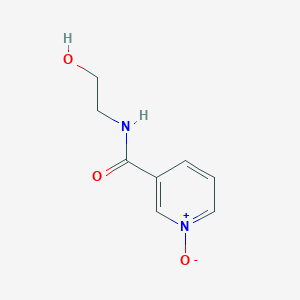
1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C10H9BrN2O This compound is characterized by the presence of an amino group, a cyano group, and a bromine atom attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions, which are more economical and environmentally friendly. For example, the fusion of aromatic amines with ethyl cyanoacetate at high temperatures can produce cyanoacetanilide derivatives . These methods are scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium ethoxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted anilines, heterocyclic compounds, and various oxidized or reduced derivatives.
Applications De Recherche Scientifique
1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The amino and cyano groups can participate in nucleophilic and electrophilic reactions, respectively. The bromine atom can be substituted by other nucleophiles, leading to the formation of new compounds with different biological activities. The compound can also undergo cyclization reactions, forming heterocyclic structures that interact with specific enzymes or receptors in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanoacetamides: These compounds share the cyano and amide functional groups and are used in similar synthetic applications.
Benzimidazole Derivatives: These compounds have similar biological activities and are used in the synthesis of pharmaceuticals.
Thiophene Derivatives: These compounds are used in the synthesis of heterocyclic compounds and have applications in materials science.
Uniqueness
1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo substitution, oxidation, reduction, and cyclization reactions makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H9BrN2O |
|---|---|
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
4-amino-3-(2-bromopropanoyl)benzonitrile |
InChI |
InChI=1S/C10H9BrN2O/c1-6(11)10(14)8-4-7(5-12)2-3-9(8)13/h2-4,6H,13H2,1H3 |
Clé InChI |
AMPASNKQLZKPBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=CC(=C1)C#N)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14072313.png)






![tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14072358.png)

